2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC16169273
Molecular Formula: C25H17Br2NO3
Molecular Weight: 539.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17Br2NO3 |
|---|---|
| Molecular Weight | 539.2 g/mol |
| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C25H17Br2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |
| Standard InChI Key | YNNWELQRVVWBLV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:
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6-Bromo group: Positioned on the benzene moiety, influencing electron distribution and intermolecular interactions.
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4-Bromophenyl group: Attached to the pyridine nitrogen, contributing to steric bulk and potential π-π stacking.
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2-(4-Methylphenyl)-2-oxoethyl ester: A carboxylate ester at the 4-position, enhancing solubility and modulating reactivity.
The molecular formula is CHBrNO, with a molecular weight of 539.22 g/mol.
Spectroscopic Analysis
Although direct spectroscopic data for this compound are scarce, analogous quinoline derivatives provide a reference framework:
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Infrared (IR) Spectroscopy: Expected absorption bands include C=O stretches (~1,716 cm) for the ester and carboxylate groups, and C-Br vibrations (~600 cm) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Pfitzinger Reaction for Core Formation
The quinoline core is synthesized via the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone under basic conditions in refluxing ethanol . This step forms the 2-(4-bromophenyl)quinoline-4-carboxylic acid intermediate.
Esterification and Functionalization
The carboxylic acid undergoes esterification with 2-(4-methylphenyl)-2-oxoethanol in the presence of concentrated sulfuric acid :
Reaction conditions:
Yield Optimization
Automated reactors and continuous flow systems are employed to enhance yield (typically 65–75%) and purity (>95%).
Comparative Analysis with Analogous Compounds
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability and metabolic pathways.
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Targeted Drug Delivery: Develop nanoparticle-encapsulated formulations to enhance tumor specificity.
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Computational Modeling: Use molecular docking to predict interactions with kinase targets (e.g., EGFR, VEGFR).
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